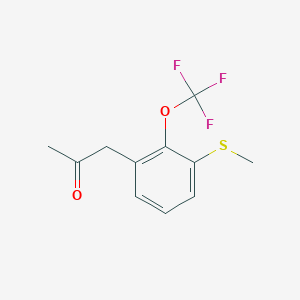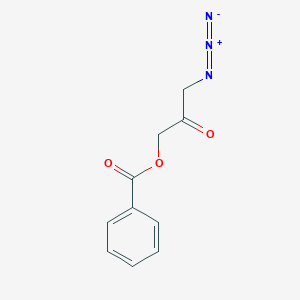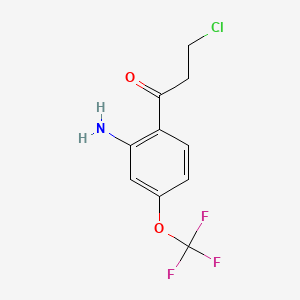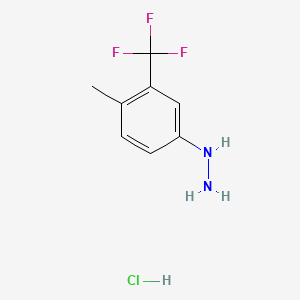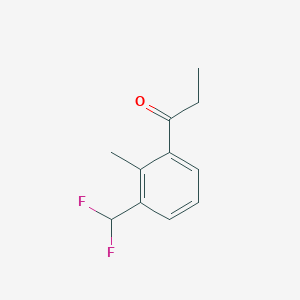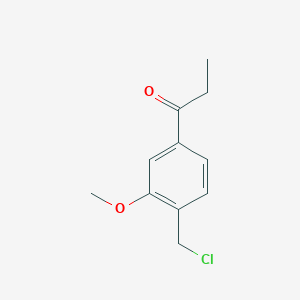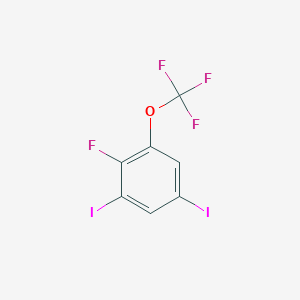
1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene is an organofluorine compound with the molecular formula C7H2F4I2O It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as iodine monochloride (ICl) or bromine (Br2) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atoms, while electrophilic substitution could introduce additional halogens to the benzene ring .
Aplicaciones Científicas De Investigación
1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in biochemical studies, especially in the investigation of enzyme-substrate interactions.
Mecanismo De Acción
The mechanism by which 1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-(trifluoromethoxy)benzene: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
5-Fluoro-(trifluoromethoxy)-2-indolinone:
Uniqueness
1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene is unique due to the presence of both iodine and fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Propiedades
Fórmula molecular |
C7H2F4I2O |
|---|---|
Peso molecular |
431.89 g/mol |
Nombre IUPAC |
2-fluoro-1,5-diiodo-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-6-4(13)1-3(12)2-5(6)14-7(9,10)11/h1-2H |
Clave InChI |
IRAHVFZTCXSJHN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)(F)F)F)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)

![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)
